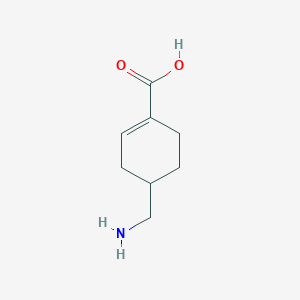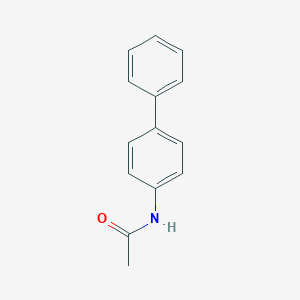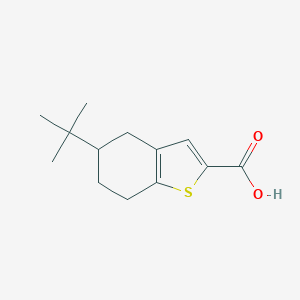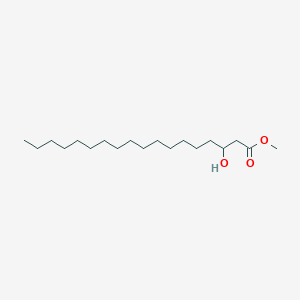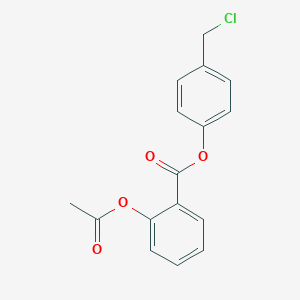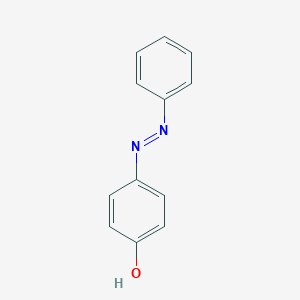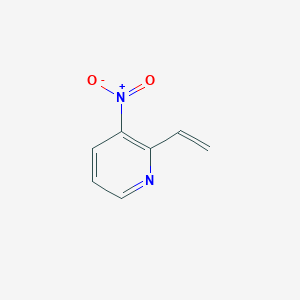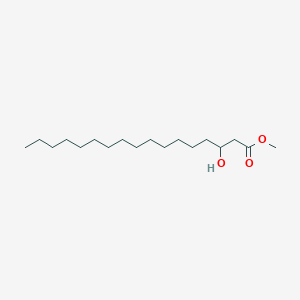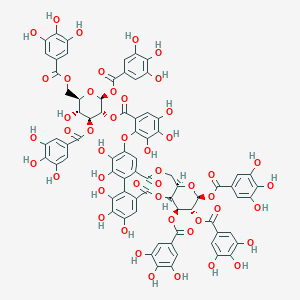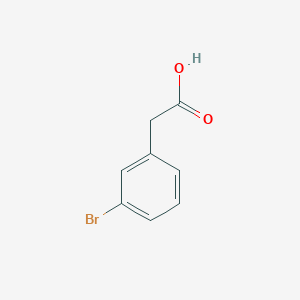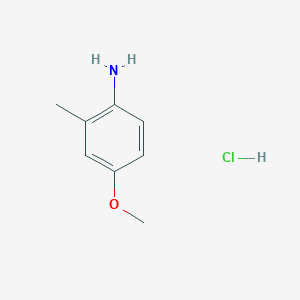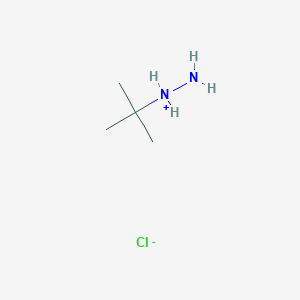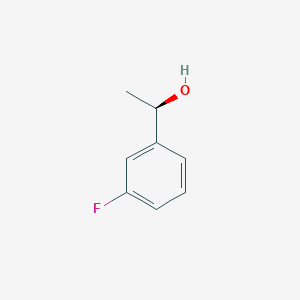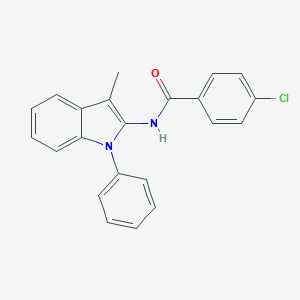
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an indole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mecanismo De Acción
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- exerts its effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the proliferation and migration of cancer cells by downregulating the expression of various oncogenes. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to exhibit potent anticancer and anti-inflammatory effects, making it a potential candidate for drug development. However, one of the limitations of using Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)-. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been achieved using different methods. One of the methods involves the reaction between 4-chloro-1H-indole-2-carboxylic acid and 3-methylbenzoyl chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The product is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been studied for its potential application as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
138349-55-0 |
|---|---|
Nombre del producto |
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- |
Fórmula molecular |
C22H17ClN2O |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
4-chloro-N-(3-methyl-1-phenylindol-2-yl)benzamide |
InChI |
InChI=1S/C22H17ClN2O/c1-15-19-9-5-6-10-20(19)25(18-7-3-2-4-8-18)21(15)24-22(26)16-11-13-17(23)14-12-16/h2-14H,1H3,(H,24,26) |
Clave InChI |
AULWBXLMKGMBPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Otros números CAS |
138349-55-0 |
Sinónimos |
4-chloro-N-(3-methyl-1-phenyl-indol-2-yl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




